1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid is a chemical compound that features a pyrazole ring substituted with a difluoroethyl group, an iodine atom, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the electrophilic 2,2-difluoroethylation of nucleophiles using a hypervalent iodine reagent, such as (2,2-difluoroethyl)(aryl)iodonium triflate . This method allows for the incorporation of the difluoroethyl group into the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents like potassium permanganate or lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The difluoroethyl group is a lipophilic hydrogen bond donor, making this compound useful in drug design to improve target affinity and specificity.
Materials Science: Fluorinated compounds are valuable in materials science for their unique physicochemical properties.
Agrochemistry: The compound can be used in the development of agrochemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoroethyl group enhances lipophilicity and metabolic stability, allowing the compound to effectively interact with biological targets .
Comparison with Similar Compounds
2-(2,2-Difluoroethyl)-1,3-dicarbonyl Compounds: These compounds also feature the difluoroethyl group and have similar applications in medicinal chemistry and materials science.
(2,2-Difluoroethyl)benzene: Another compound with the difluoroethyl group, used in various chemical syntheses.
Uniqueness: 1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid is unique due to the combination of the pyrazole ring, difluoroethyl group, iodine atom, and carboxylic acid group
Properties
IUPAC Name |
2-(2,2-difluoroethyl)-5-iodopyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2IN2O2/c7-4(8)2-11-3(6(12)13)1-5(9)10-11/h1,4H,2H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWJXDAKBGVRRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1I)CC(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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